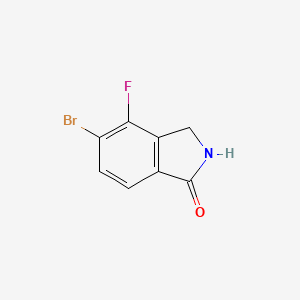![molecular formula C11H26O5P2 B8239715 2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane](/img/structure/B8239715.png)
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane typically involves the reaction of diisopropyl phosphite with carbon disulfide under controlled conditions. The process is carried out as follows :
Reactants: Diisopropyl phosphite and carbon disulfide.
Conditions: The reaction is conducted at temperatures ranging from -5°C to 0°C under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Produces phosphonic acids.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of bisphosphonates used to treat bone diseases.
Industry: Utilized in the production of flame-retardant materials and plasticizers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily involving the phosphorus atoms. These interactions can influence enzyme activity, cellular signaling pathways, and the stability of certain biomolecules. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
Tetraisopropyl methylenediphosphonate: Similar in structure but with different substituents.
Methylenediphosphonic acid: Lacks the isopropoxy groups, leading to different chemical properties.
Bis(diisopropoxyphosphinyl)methane: Another related compound with variations in the phosphorus-containing groups.
Uniqueness
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane is unique due to its specific combination of isopropoxy groups and methylene bridge, which confer distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized industrial and research applications .
Properties
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O5P2/c1-9(2)14-17(7,12)8-18(13,15-10(3)4)16-11(5)6/h9-11H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOEABKYOGNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CP(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)



![[Tert-butyl(diphenyl)silyl]oxymethylphosphonic acid](/img/structure/B8239707.png)

![8-Bromo-2',3',5',6'-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-pyran]-4(5H)-one](/img/structure/B8239721.png)

![2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile](/img/structure/B8239735.png)
